3-(Hydroxymethyl)-5-nitrophenol
Overview
Description
3-(Hydroxymethyl)-5-nitrophenol is an organic compound that has been studied for its various applications in research and laboratory experiments. It is a derivative of the phenol group and is composed of a hydroxymethyl group attached to a nitro group. This compound is widely used in scientific research due to its unique properties, such as its high solubility in water and its ability to act as a reducing agent.
Scientific Research Applications
Electrochemical Biosensors : 3-(Hydroxymethyl)-5-nitrophenol plays a role in the fabrication of electrochemical biosensors. These biosensors are designed for DNA hydroxymethylation detection, which is crucial for understanding epigenetic modifications and their correlation with diseases like cancer (Zhou et al., 2015).
Environmental Implications and Photocatalysis : This compound is part of a group of small organic molecules with significant environmental implications. Research has been conducted on the ultrafast spectroscopies of nitrophenols and nitrophenolates, exploring their roles in environmental applications, including water purification and pollution mitigation (Bailey-Darland et al., 2023).
Cytochrome P450 Enzyme Interaction : Studies have investigated the interaction of 3-(Hydroxymethyl)-5-nitrophenol with cytochrome P450 enzymes, which are important for drug metabolism and toxicology (Monostory et al., 2004).
Synthesis and Preparation : Research includes the synthesis of related compounds such as 3-nitro-4-hydroxyphenylarsonic acid, demonstrating the compound's significance in the preparation of valuable feed additives (Hu, 2010).
Photocatalytic Degradation : 3-(Hydroxymethyl)-5-nitrophenol is studied for its role in photocatalytic degradation processes, which are important for environmental remediation and pollution control (Paola et al., 2003).
Selective Adsorption : Its derivatives have been used in studies related to selective adsorption, important in environmental cleanup and filtration technologies (Lang et al., 2021).
properties
IUPAC Name |
3-(hydroxymethyl)-5-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3,9-10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZVBCSTUGYGBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570979 | |
Record name | 3-(Hydroxymethyl)-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)-5-nitrophenol | |
CAS RN |
180628-74-4 | |
Record name | 3-(Hydroxymethyl)-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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